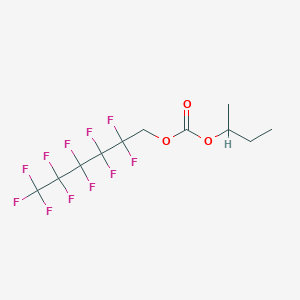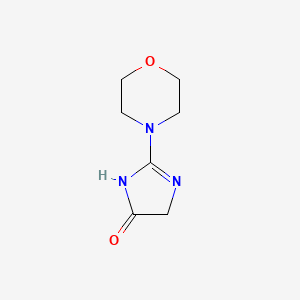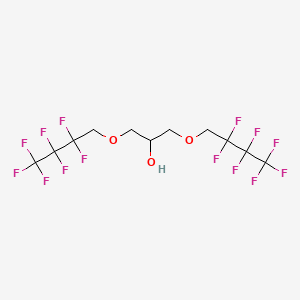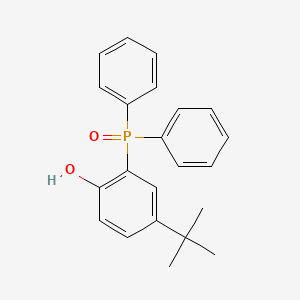
4-tert-Butyl-2-(diphenylphosphoryl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with a tert-butyl group and a diphenylphosphinyl group. It is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- typically involves the reaction of 4-tert-butylphenol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the diphenylphosphinyl group can coordinate with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-: This compound lacks the diphenylphosphinyl group and has different chemical properties.
Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate): This compound has a hydrogen carbonate group instead of the diphenylphosphinyl group.
Phenol, 4-(1,1-dimethylethyl)-, 1,1’,1’'-phosphate: This compound contains a phosphate group in place of the diphenylphosphinyl group.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-(diphenylphosphinyl)- is unique due to the presence of both the tert-butyl and diphenylphosphinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
60254-03-7 |
|---|---|
分子式 |
C22H23O2P |
分子量 |
350.4 g/mol |
IUPAC名 |
4-tert-butyl-2-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)17-14-15-20(23)21(16-17)25(24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,1-3H3 |
InChIキー |
SMQLTJGSOHBQHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


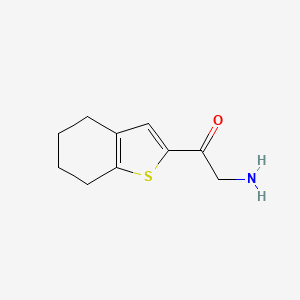


![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)


![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
